molecular formula C20H16BrNO5S B299590 2-bromo-N-(dibenzo[b,d]furan-3-yl)-4,5-dimethoxybenzenesulfonamide

2-bromo-N-(dibenzo[b,d]furan-3-yl)-4,5-dimethoxybenzenesulfonamide

Cat. No.: B299590
M. Wt: 462.3 g/mol
InChI Key: VYBYXLNKXZETSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(dibenzo[b,d]furan-3-yl)-4,5-dimethoxybenzenesulfonamide is a complex organic compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic compounds with two benzene rings fused to a central furan ring. This specific compound is characterized by the presence of a bromine atom, a dibenzofuran moiety, and a dimethoxybenzenesulfonamide group.

Preparation Methods

The synthesis of 2-bromo-N-(dibenzo[b,d]furan-3-yl)-4,5-dimethoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as butyl lithium .

Chemical Reactions Analysis

2-bromo-N-(dibenzo[b,d]furan-3-yl)-4,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include butyl lithium, halogenating agents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-bromo-N-(dibenzo[b,d]furan-3-yl)-4,5-dimethoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-(dibenzo[b,d]furan-3-yl)-4,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The dibenzofuran moiety allows the compound to participate in various biochemical pathways, potentially affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-bromo-N-(dibenzo[b,d]furan-3-yl)-4,5-dimethoxybenzenesulfonamide can be compared with other dibenzofuran derivatives, such as:

  • 4-(4-Bromophenyl)dibenzo[b,d]furan
  • 2-(Dibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

These compounds share similar structural features but differ in their functional groups and specific applications. The presence of the dimethoxybenzenesulfonamide group in this compound makes it unique and potentially more versatile in certain applications .

Properties

Molecular Formula

C20H16BrNO5S

Molecular Weight

462.3 g/mol

IUPAC Name

2-bromo-N-dibenzofuran-3-yl-4,5-dimethoxybenzenesulfonamide

InChI

InChI=1S/C20H16BrNO5S/c1-25-18-10-15(21)20(11-19(18)26-2)28(23,24)22-12-7-8-14-13-5-3-4-6-16(13)27-17(14)9-12/h3-11,22H,1-2H3

InChI Key

VYBYXLNKXZETSS-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1OC)Br)S(=O)(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3

Canonical SMILES

COC1=CC(=C(C=C1OC)Br)S(=O)(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3

Origin of Product

United States

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